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molecular formula C12H13NO3 B8578682 2-Isoxazoline-3-carboxylic acid, 5-phenyl-, ethyl ester

2-Isoxazoline-3-carboxylic acid, 5-phenyl-, ethyl ester

Cat. No. B8578682
M. Wt: 219.24 g/mol
InChI Key: YNZGZAJXHXGDBF-UHFFFAOYSA-N
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Patent
US04397853

Procedure details

To a solution of 7 g of ethyl 5-phenyl-4,5-dihydroisoxazol-3-ylcarboxylate in 70 ml of methanol, cooled with ice, is added 1.5 g of sodium borohydride in small portions with stirring. After 4 hours has passed, the solvent is distilled off under reduced pressure and the residue is extracted with ethyl acetate. The extract is washed with water, dried and the solvent is evaporated. The crystalline residue thus obtained is recrystallized from isopropyl ether, giving 3-hydroxymethyl-5-phenyl-4,5-dihydroisoxazole in the form of white crystals. Melting point: 73°-74° C.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]2[O:11][N:10]=[C:9]([C:12](OCC)=[O:13])[CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[BH4-].[Na+]>CO>[OH:13][CH2:12][C:9]1[CH2:8][CH:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[O:11][N:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1CC(=NO1)C(=O)OCC
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.5 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
The crystalline residue thus obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from isopropyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCC1=NOC(C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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